(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, an azetidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Formation of the Furan Ring: The furan ring is typically synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the azetidine, fluorophenyl, sulfonyl, and furan moieties under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
Scientific Research Applications
(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(Phenylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but lacks the fluorine atom.
(E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.
(E)-1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSXMIYQWOMMP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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